molecular formula C21H22ClN3O2S B2944958 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride CAS No. 1189418-50-5

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2944958
CAS No.: 1189418-50-5
M. Wt: 415.94
InChI Key: QIRFVQNJOPLKNS-UHFFFAOYSA-N
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Description

“N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride” is a chemical compound with the molecular formula C21H21Cl2N3OS2 . It is a derivative of thiazolopyridine and tetrahydrothiazolopyridine .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C21H21Cl2N3OS2 . This indicates that it contains 21 carbon atoms, 21 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, 1 oxygen atom, and 2 sulfur atoms.

Scientific Research Applications

Synthetic Routes and Structural Characterizations

Several studies have focused on the synthesis and structural elucidation of heterocyclic compounds, demonstrating methodologies that might be applicable to or provide insight into the synthesis of "N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride":

  • Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : Zheng et al. presented a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines, highlighting a novel strategy for the construction of heterocyclic skeletons via oxidative N-N bond formation (Zheng et al., 2014).

  • Antimicrobial Potential of Tetrahydrobenzothieno[2,3-d]pyrimidines : Soliman et al. synthesized tetrahydrobenzothienopyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives, evaluating their antimicrobial properties. This study provides insights into the biological activity potential of structurally related compounds (Soliman et al., 2009).

  • Structural Investigation via Cyclocondensation : Forfar et al. explored the cyclocondensation reaction between 5-(phenoxymethyl)-2-amino-2-oxazoline and N-benzyl-3-(ethoxycarbonyl)-4-piperidinone hydrochloride, shedding light on structural characteristics and synthesis pathways relevant to complex heterocyclic compounds (Forfar et al., 1999).

Potential Applications

The research into similar heterocyclic compounds has hinted at various potential applications, from antimicrobial agents to central nervous system (CNS) modulators:

  • Anticonvulsant Activities : Wang et al. described the synthesis and evaluation of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives for their anticonvulsant activities, providing a foundation for exploring the therapeutic potential of related compounds (Wang et al., 2019).

  • Antimicrobial and Antioxidant Activity : Flefel et al. synthesized novel pyridine and fused pyridine derivatives, including triazolopyridine and pyridine–pyrazole hybrid derivatives, and evaluated their antimicrobial and antioxidant activities. This research illustrates the diverse biological activities that compounds with similar structural frameworks may possess (Flefel et al., 2018).

Future Directions

The future directions for the research and application of this compound are not available in the retrieved data. It’s possible that it could have potential uses in various fields, given that it’s a derivative of thiazolopyridine and tetrahydrothiazolopyridine, which are used in various chemical reactions .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine , which is used in the synthesis of various derivatives . .

Mode of Action

As a derivative of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine , it may share similar biochemical interactions.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine , it may affect similar pathways.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. As a derivative of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine , it may have similar effects.

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S.ClH/c25-20(15-26-17-9-5-2-6-10-17)23-21-22-18-11-12-24(14-19(18)27-21)13-16-7-3-1-4-8-16;/h1-10H,11-15H2,(H,22,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRFVQNJOPLKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)COC3=CC=CC=C3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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